Cas no 1296172-34-3 (2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid)
![2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid structure](https://pt.kuujia.com/scimg/cas/1296172-34-3x500.png)
1296172-34-3 structure
Nome do Produto:2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid
N.o CAS:1296172-34-3
MF:C10H10N2O6
MW:254.196202754974
MDL:MFCD18904317
CID:4586811
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-{[5-(Methoxycarbonyl)-2-nitrophenyl]-amino}acetic acid
- 2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid
-
- MDL: MFCD18904317
- Inchi: 1S/C10H10N2O6/c1-18-10(15)6-2-3-8(12(16)17)7(4-6)11-5-9(13)14/h2-4,11H,5H2,1H3,(H,13,14)
- Chave InChI: BDSMQEFGTZAGBU-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNC1=CC(C(OC)=O)=CC=C1[N+]([O-])=O
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB303520-1g |
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid, 95%; . |
1296172-34-3 | 95% | 1g |
€478.80 | 2025-02-14 | |
A2B Chem LLC | AI78608-10mg |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI78608-10g |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | >95% | 10g |
$3299.00 | 2024-04-20 | |
abcr | AB303520-500 mg |
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid, 95%; . |
1296172-34-3 | 95% | 500mg |
€315.00 | 2023-06-21 | |
abcr | AB303520-1 g |
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid, 95%; . |
1296172-34-3 | 95% | 1g |
€478.80 | 2023-06-21 | |
Ambeed | A950400-5g |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | 95% | 5g |
$797.0 | 2024-04-24 | |
A2B Chem LLC | AI78608-5mg |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | >95% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB303520-500mg |
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid, 95%; . |
1296172-34-3 | 95% | 500mg |
€315.00 | 2025-02-14 | |
A2B Chem LLC | AI78608-1mg |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI78608-500mg |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid |
1296172-34-3 | >95% | 500mg |
$392.00 | 2024-04-20 |
2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid Literatura Relacionada
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
1296172-34-3 (2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid) Produtos relacionados
- 1610376-99-2(Diethyl 1-2-(4-fluorophenyl)-2-oxoethyl-1H-1,2,3-triazole-4,5-dicarboxylate)
- 2229012-50-2(2-1-(propan-2-yl)-1H-pyrazol-4-ylbutanoic acid)
- 2138020-77-4({1-[4-(1-Ethoxyethenyl)-1,3-thiazol-2-yl]ethyl}(propyl)amine)
- 1267462-38-3(2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile)
- 1073440-84-2(tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate)
- 2248201-83-2([R,(+)]-beta-Methylcyclohexane-1-butanol)
- 1038316-46-9(1-(3,4-Dimethylphenyl)pentylamine)
- 2229680-06-0(4-(2-methyloxolan-3-yl)but-3-en-2-one)
- 1251624-46-0(methyl 4-{2-5-methyl-1-(propan-2-yl)-1H-pyrazole-3-amido-1,3-thiazol-4-yl}benzoate)
- 2460754-77-0(3,3-dimethyl-octahydro-1H-pyrrolo3,2-bpyridin-2-one hydrochloride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1296172-34-3)2-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}acetic acid

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):159.0/717.0